3',4'-(Methylenedioxy)acetophenone
3',4'-(Methylenedioxy)acetophenone
3,4-Methylenedioxyacetophenone is a member of benzodioxoles.
3',4'-(Methylenedioxy)acetophenone is a natural product found in Ruta angustifolia with data available.
3',4'-(Methylenedioxy)acetophenone is a natural product found in Ruta angustifolia with data available.
Brand Name:
Vulcanchem
CAS No.:
3162-29-6
VCID:
VC21394886
InChI:
InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
SMILES:
CC(=O)C1=CC2=C(C=C1)OCO2
Molecular Formula:
C9H8O3
Molecular Weight:
164.16g/mol
3',4'-(Methylenedioxy)acetophenone
CAS No.: 3162-29-6
Cat. No.: VC21394886
Molecular Formula: C9H8O3
Molecular Weight: 164.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,4-Methylenedioxyacetophenone is a member of benzodioxoles. 3',4'-(Methylenedioxy)acetophenone is a natural product found in Ruta angustifolia with data available. |
|---|---|
| CAS No. | 3162-29-6 |
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)ethanone |
| Standard InChI | InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 |
| Standard InChI Key | BMHMKWXYXFBWMI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OCO2 |
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